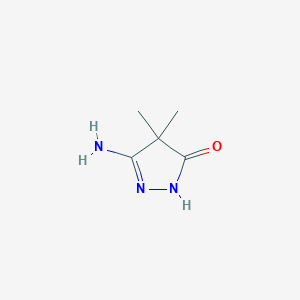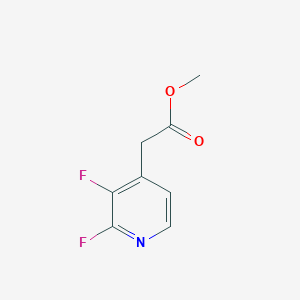
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C24H26N2OS and its molecular weight is 390.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethylbenzamide is a complex compound that might be involved in various synthetic pathways and chemical reactions due to its structural components, such as dihydroisoquinolin and thiophen-2-yl ethyl groups. For instance, the co-cyclization reactions of nitrogen-containing acetylenes, similar to components within this compound, induced by nickel complexes, have been explored for producing amino- and amido-indanes, isoindolines, and isoindolinones, showcasing its potential in synthetic organic chemistry for creating structurally diverse heterocycles (Duckworth et al., 1996).
Antitumor and Anticancer Research
Compounds related to this compound have been investigated for their potential in antitumor and anticancer applications. For example, derivatives of dihydroisoquinoline have shown promising activity in antitumor studies, indicating the relevance of similar compounds in the development of new anticancer agents. Specifically, certain isoquinoline derivatives have demonstrated potent topoisomerase I-targeting activity and cytotoxicity, suggesting that modifications on the isoquinoline core could yield compounds with significant antineoplastic properties (Ruchelman et al., 2004). Additionally, novel synthesis approaches for α-aminophosphonate derivatives featuring a 2-oxoquinoline structure have been explored, with some compounds displaying moderate to high antitumor activities against various cancer cell lines (Fang et al., 2016).
Potential Pharmacological Applications
Further research could explore the pharmacological applications of this compound and its derivatives. Given the interest in similar compounds for their biological activities, such as their roles in cellular proliferation and as potential sigma-2 receptor probes, there is a possibility that this compound could contribute to the development of novel therapeutic agents (Dehdashti et al., 2013; Xu et al., 2005).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-17-9-10-20(14-18(17)2)24(27)25-15-22(23-8-5-13-28-23)26-12-11-19-6-3-4-7-21(19)16-26/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQIXBFBJQSVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)
![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)


![2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3006309.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde](/img/structure/B3006310.png)

